molecular formula C23H26P2S2 B14547410 [3-(Diphenylphosphorothioyl)propyl](ethyl)phenyl(sulfanylidene)-lambda~5~-phosphane CAS No. 62263-62-1

[3-(Diphenylphosphorothioyl)propyl](ethyl)phenyl(sulfanylidene)-lambda~5~-phosphane

Cat. No.: B14547410
CAS No.: 62263-62-1
M. Wt: 428.5 g/mol
InChI Key: SGGJWXDWJTUELB-UHFFFAOYSA-N
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Description

3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.

Biology

The compound has potential applications in biological research as a probe for studying enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They may exhibit anti-cancer or anti-inflammatory properties due to their ability to modulate specific molecular pathways.

Industry

In industry, 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphorothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in coordination chemistry, but lacks the sulfur-containing group.

    Diphenylphosphine: Similar structure but without the propyl chain and sulfur group.

    Phenylphosphine: A simpler compound with only one phenyl group.

Uniqueness

3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is unique due to its combination of a phosphorothioyl group, a propyl chain, and a phenyl group. This unique structure imparts specific chemical and physical properties that are not found in simpler phosphine compounds.

Properties

CAS No.

62263-62-1

Molecular Formula

C23H26P2S2

Molecular Weight

428.5 g/mol

IUPAC Name

3-diphenylphosphinothioylpropyl-ethyl-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C23H26P2S2/c1-2-24(26,21-13-6-3-7-14-21)19-12-20-25(27,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,2,12,19-20H2,1H3

InChI Key

SGGJWXDWJTUELB-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(CCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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